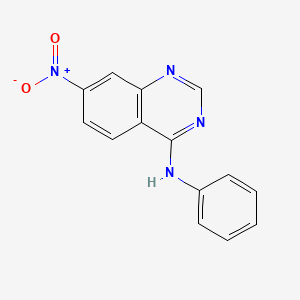
7-nitro-N-phenylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-nitro-N-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-N-phenylquinazolin-4-amine typically involves the nitration of N-phenylquinazolin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-nitro-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, facilitating substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Reduction: 7-amino-N-phenylquinazolin-4-amine.
Oxidation: Various oxidized quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of kinase inhibitors.
Medicine: Research has focused on its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-nitro-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
N-phenylquinazolin-4-amine: Lacks the nitro group but shares the quinazoline core structure.
7-amino-N-phenylquinazolin-4-amine: The reduced form of 7-nitro-N-phenylquinazolin-4-amine.
Erlotinib: A well-known quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor kinase.
Uniqueness: this compound is unique due to the presence of the nitro
Eigenschaften
CAS-Nummer |
171744-89-1 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
7-nitro-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-6-7-12-13(8-11)15-9-16-14(12)17-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
FHPNEDYOQKPVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



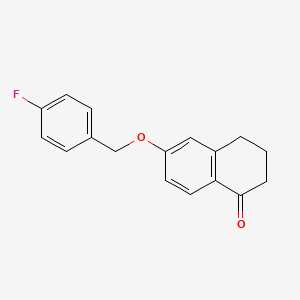


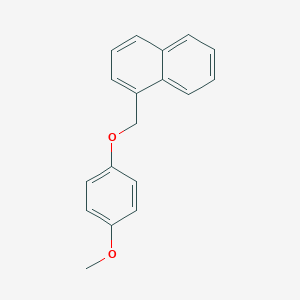

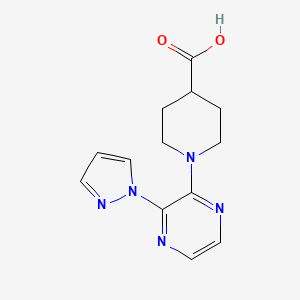

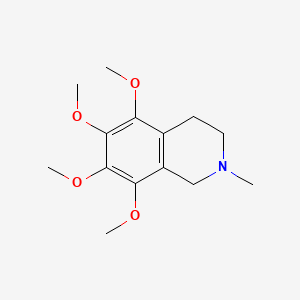
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)




